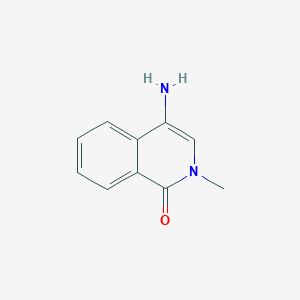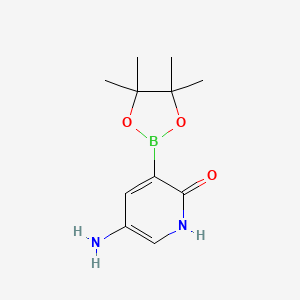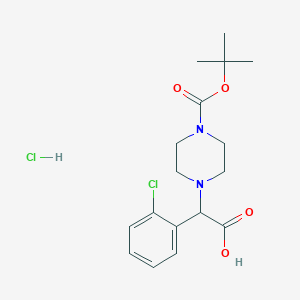
3-Chloro-6-(piperidin-4-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-chloro-6-(piperidin-4-yl)pyridazine est un composé hétérocyclique qui contient un cycle pyridazine substitué par un atome de chlore en position 3 et un groupe piperidin-4-yl en position 6. Les dérivés de la pyridazine sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-chloro-6-(piperidin-4-yl)pyridazine implique généralement les étapes suivantes :
Formation du cycle pyridazine : Le cycle pyridazine peut être synthétisé par cyclisation de précurseurs appropriés tels que les hydrazines et les composés dicarbonylés.
Substitution par le groupe piperidin-4-yl : Le groupe piperidin-4-yl peut être introduit par des réactions de substitution nucléophile en utilisant de la pipéridine et des groupes partants appropriés.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de catalyseurs efficaces, de températures contrôlées et de systèmes de solvants qui facilitent les transformations souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
La 3-chloro-6-(piperidin-4-yl)pyridazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Pipéridine en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés oxydés tels que les N-oxydes de pyridazine.
Réduction : Formation de dérivés réduits tels que les dihydropyridazines.
Substitution : Formation de pyridazines substituées avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme échafaudage pour le développement de produits pharmaceutiques ayant des activités potentielles telles que des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Biologie : Le composé est étudié pour ses interactions avec les cibles biologiques et son potentiel en tant que composé principal dans la découverte de médicaments.
Industrie : Il est utilisé dans la synthèse de produits agrochimiques et de matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
3-Chloro-6-(piperidin-4-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals with potential activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 3-chloro-6-(piperidin-4-yl)pyridazine implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à la modulation des voies biologiques. Par exemple, il peut se lier aux sites actifs des enzymes, bloquant l’accès du substrat et inhibant l’activité enzymatique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Unicité
La 3-chloro-6-(piperidin-4-yl)pyridazine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe piperidin-4-yl améliore ses interactions potentielles avec les cibles biologiques, ce qui en fait un échafaudage précieux en chimie médicinale.
Propriétés
IUPAC Name |
3-chloro-6-piperidin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERFBRHPXQUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



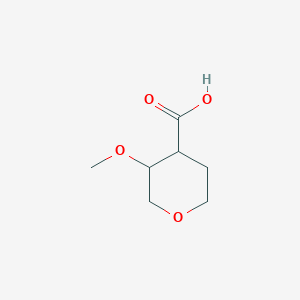

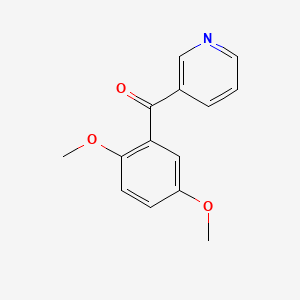
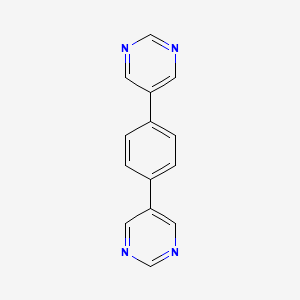

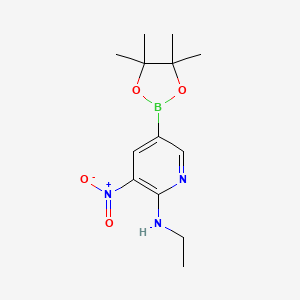
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)
![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
